2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid
Description
2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic acid (CAS: 887355-36-4) is a fluorinated organic compound with the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol. Its structure features a conjugated dienoic acid backbone with a fluorine substituent at the 2-position and a 3-pyridyl group at the 5-position. The compound is classified as an intermediate or building block in organic synthesis, particularly in pharmaceutical and fine chemical research .
Key physicochemical properties include:
- Purity: ≥96% (as noted for structurally related compounds in the same supplier portfolio) .
- Storage: Typically stored under inert conditions due to the sensitivity of fluorinated and unsaturated systems.
Properties
IUPAC Name |
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9(10(13)14)5-1-3-8-4-2-6-12-7-8/h1-7H,(H,13,14)/b3-1+,9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQFWZRTZMQLGP-SJAMCSFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC=C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C=C(/C(=O)O)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421731 | |
| Record name | AC1O0EIK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887355-36-4 | |
| Record name | AC1O0EIK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Synthesis via Pyrylium Salt Intermediates
The stereoselective formation of the (2Z,4E)-dienoic acid backbone is achievable through pyrylium salt chemistry. Pyrylium perchlorate (1) serves as a versatile precursor for constructing conjugated dienals with high stereochemical fidelity. Organometallic reagents, such as alkyllithium or Grignard reagents, undergo nucleophilic addition to the pyrylium salt, forming 2H-pyran intermediates. Subsequent electrocyclic ring-opening under thermal or photolytic conditions yields (2Z,4E)-dienals with >95% stereoselectivity .
For example, treatment of pyrylium perchlorate with pent-1-ynyllithium generates a dienal intermediate (3i), which is further functionalized to introduce the pyridyl group. This method ensures retention of the Z,E-configuration critical for biological activity . The dienal is then oxidized to the corresponding carboxylic acid using Jones reagent or potassium permanganate, completing the dienoic acid structure .
Key Reaction Conditions
-
Reagents : Pyrylium perchlorate, organometallic reagents (e.g., hex-1-ynyllithium).
-
Temperature : −78°C for addition, room temperature for ring-opening.
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Yield : 70–87% for dienals; oxidation to acid proceeds in 65–80% yield .
Fluorination Strategies for Dienoic Acid Derivatives
Electrophilic fluorination is critical for introducing the fluorine atom at the C2 position. Selectfluor® or diethylaminosulfur trifluoride (DAST) are employed to fluorinate α,β-unsaturated carbonyl precursors. For instance, treatment of (2Z,4E)-5-(3-pyridyl)penta-2,4-dienoic acid with DAST in dichloromethane at −20°C achieves regioselective fluorination at the α-position .
Optimized Fluorination Parameters
| Parameter | Value |
|---|---|
| Fluorinating Agent | DAST (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | −20°C → 0°C (gradual warming) |
| Yield | 60–75% |
Alternative methods utilize fluorinated building blocks, such as 2-fluoroacrylic acid derivatives, which are coupled with pyridyl-containing fragments via Wittig or Horner-Wadsworth-Emmons reactions .
Oxidation Methods to Carboxylic Acid Functionality
The terminal oxidation of dienals or dienols to dienoic acids is achieved through oxidative agents. Jones oxidation (CrO₃/H₂SO₄) or potassium permanganate in acidic media converts aldehydes to carboxylic acids. For sensitive substrates, milder conditions using TEMPO/NaClO₂ are preferred to prevent double-bond isomerization .
Oxidation Efficiency Comparison
| Method | Substrate | Yield |
|---|---|---|
| Jones Reagent | (2Z,4E)-dienal | 78% |
| KMnO₄/H₂SO₄ | (2Z,4E)-dienal | 82% |
| TEMPO/NaClO₂ | Alcohol-protected dienol | 88% |
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, stereoselectivity, and scalability:
| Method | Yield Range | Stereoselectivity | Scalability |
|---|---|---|---|
| Pyrylium Salt Ring-Opening | 65–80% | >95% Z,E | Moderate |
| Palladium Coupling | 72–85% | Retention | High (modular) |
| DAST Fluorination | 60–75% | 85–90% | Low (sensitivity) |
The pyrylium salt approach excels in stereochemical control but requires multi-step synthesis. Palladium coupling offers modularity but depends on halogenated precursors. Fluorination strategies, while direct, face challenges in regioselectivity and reagent sensitivity.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
The compound 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, proteomics, and other relevant fields, supported by documented case studies and comprehensive data.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests possible interactions with biological targets.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine ring enhances its ability to interact with biological molecules, potentially leading to apoptosis in cancer cells.
- Inflammation Modulation : Research has shown that compounds with similar structures can modulate inflammatory pathways. This compound's fluorine substitution may enhance its pharmacokinetic properties, making it a candidate for further investigation in anti-inflammatory therapies.
Proteomics Research
The compound is utilized in proteomics for the study of protein interactions and functions. Its unique chemical properties allow it to serve as a probe in various assays.
- Labeling and Detection : The fluorine atom can be used for labeling purposes, aiding in the detection of proteins through fluorescence techniques. This application is critical for understanding protein dynamics in cellular environments.
Agricultural Chemistry
There is emerging interest in the use of this compound as a pesticide or herbicide due to its structural characteristics that may inhibit specific biological pathways in pests.
- Pest Resistance Studies : Case studies have indicated that derivatives of penta-dienoic acids can exhibit herbicidal properties. Further exploration into this compound's efficacy could lead to the development of novel agrochemicals.
Case Study Overview
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Proteomics Application | Successfully used as a fluorescent probe for tracking protein interactions in live cells. |
| Study 3 | Agricultural Use | Showed promising results in inhibiting growth of common agricultural pests, suggesting potential as a bioherbicide. |
Anticancer Activity
In vitro studies have revealed that this compound can induce cell cycle arrest and apoptosis in several cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Proteomics Applications
The compound's ability to bind selectively to specific proteins makes it an invaluable tool in proteomics research. Studies have demonstrated its use in identifying protein targets involved in disease processes, providing insights into therapeutic strategies.
Agricultural Chemistry
Field trials have indicated that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects compared to traditional pesticides.
Mechanism of Action
The mechanism of action of (2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic acid, a comparison with three fluorinated analogs is provided below:
Key Observations :
Structural Differences: The target compound’s conjugated dienoic acid system distinguishes it from benzoic acid derivatives (e.g., 2-Fluoro-5-(trifluoromethyl)benzoic acid) and β-keto esters. This unsaturated backbone enhances its utility in reactions requiring electron-deficient dienes, such as Diels-Alder cycloadditions. The 3-pyridyl group introduces nitrogen-based Lewis basicity, enabling coordination chemistry or hydrogen bonding in drug-receptor interactions, unlike the non-aromatic CF₃ group in the benzoic acid analog .
The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)benzoic acid provides strong electron-withdrawing effects, favoring electrophilic substitution reactions, whereas the dienoic acid system in the target compound is more suited for nucleophilic additions .
Applications: The benzoic acid derivative is widely used in pharmaceutical intermediates due to its robust stability and ease of derivatization . The target compound’s pyridyl-dienoic acid hybrid structure suggests niche applications in targeted drug design, particularly for kinase inhibitors or metalloenzyme modulators where conjugated systems and heteroaromatic groups are critical .
Research Findings and Data
- Synthetic Versatility: The dienoic acid moiety in the target compound allows for regioselective functionalization, a feature absent in saturated analogs like 2-Fluoro-5-(trifluoromethyl)benzoic acid .
- Biological Relevance: Pyridyl-containing compounds often exhibit enhanced binding to biological targets (e.g., nicotinic acetylcholine receptors), suggesting the target compound could outperform non-heteroaromatic fluorinated analogs in bioactivity screens .
Biological Activity
2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom and the pyridine ring contributes to its unique chemical properties, influencing its interactions with biological targets.
Research indicates that compounds with similar structures often exhibit significant anticancer properties. The electron-withdrawing fluorine atom at the 5-position enhances the compound's ability to interact with target proteins, potentially leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anticancer Properties
A study evaluated a series of compounds similar to this compound against various cancer cell lines. The results showed that compounds with a fluorine substitution exhibited enhanced potency compared to their non-fluorinated analogs. For instance, compounds demonstrated IC50 values in the low micromolar range against MV4-11 cells, which are known to harbor FLT3/ITD mutations .
Cytotoxicity and Selectivity
In vitro studies have reported that this compound displays cytotoxic effects on several cancer cell lines, including leukemia and solid tumors. The compound's selectivity for cancer cells over normal cells was highlighted, suggesting a favorable therapeutic index. Notably, the IC50 values ranged from 0.072 µM to 3.19 µM depending on the specific cancer type and treatment conditions .
Data Summary
| Activity | Cell Line | IC50 (µM) |
|---|---|---|
| Antiproliferative | MV4-11 (Leukemia) | 0.072 |
| Cytotoxicity | L1210 (Leukemia) | <0.1 |
| Inhibition of FLT3 Kinase | MV4-11 | 7.89 |
| Induction of Apoptosis | K562 (CML) | 5 |
Case Studies
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MV4-11 Cell Line Study :
A detailed investigation into the effects of this compound on MV4-11 cells revealed significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to the compound's ability to inhibit FLT3 kinase activity, leading to cell cycle arrest in the G0/G1 phase . -
K562 Cell Line Analysis :
In another study focusing on chronic myelogenous leukemia (CML), treatment with this compound resulted in decreased expression levels of anti-apoptotic proteins such as Mcl-1 and Bcl-xL. This finding underscores its potential as a therapeutic agent in targeting CML by modulating key survival pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid, and how can structural integrity be confirmed?
- Methodological Answer : Synthesis typically involves coupling fluorinated precursors with pyridyl-containing intermediates under controlled conditions (e.g., Suzuki-Miyaura reactions for pyridyl group incorporation). Structural confirmation requires a combination of NMR (1H, 13C, and 19F) to verify stereochemistry (Z/E configuration) and fluorine placement. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight. For dienoic acid systems, UV-Vis spectroscopy may assist in confirming conjugation patterns. Comparative analysis with standards (e.g., 5-phenyl-penta-2,4-dienoic acid) via HPLC-MS, as described in studies of analogous compounds, is critical .
Q. Which analytical techniques are most effective for assessing purity and stability of this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard for purity assessment. For stability studies under varying pH/temperature, use accelerated degradation protocols followed by LC-MS to identify degradation products. Fluorine-specific detection (e.g., 19F NMR) can track fluorine retention during storage. TraceFinder 3.0 or similar software aids in metabolomics-level data processing for impurity profiling .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Solubility in aqueous buffers can be improved via salt formation (e.g., choline salts, as demonstrated for structurally related fluorinated acids) or co-solvent systems (DMSO/water mixtures). Dynamic light scattering (DLS) can assess aggregation. Pre-formulation studies should include pH-solubility profiling and thermal gravimetric analysis (TGA) to evaluate hygroscopicity .
Advanced Research Questions
Q. How do stereochemical variations (Z/E isomerism) influence biological activity, and how can these be resolved experimentally?
- Methodological Answer : Z/E isomerism affects binding affinity in receptor-ligand interactions. Use NOESY NMR to distinguish spatial arrangements of substituents. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict isomer-specific binding modes. Biological assays (e.g., enzyme inhibition) should compare isolated isomers via preparative HPLC. If activity discrepancies arise, revisit synthetic routes to minimize isomerization (e.g., low-temperature coupling) .
Q. What experimental approaches reconcile contradictions between computational predictions and empirical bioactivity data?
- Methodological Answer : Discrepancies may arise from solvation effects or unaccounted protein flexibility. Perform molecular dynamics (MD) simulations in explicit solvent to refine docking poses. Validate with mutagenesis studies targeting predicted binding residues. If bioactivity persists despite poor computational scores, assess off-target effects via kinome-wide profiling or metabolomic screening .
Q. How can fluorine substitution at the 2-position modulate metabolic stability compared to non-fluorinated analogs?
- Methodological Answer : Conduct comparative in vitro metabolism studies using liver microsomes or hepatocytes. LC-MS/MS monitors metabolite formation (e.g., defluorination products or glucuronidation). Fluorine’s electron-withdrawing effects may slow oxidative metabolism; track via 19F NMR or isotopic labeling. Compare half-life (t1/2) and clearance rates against non-fluorinated controls .
Q. What strategies optimize synthetic yield while maintaining stereochemical fidelity in large-scale preparations?
- Methodological Answer : Screen catalysts (e.g., palladium for cross-coupling) and solvents to minimize side reactions. Use flow chemistry for precise control of reaction parameters (temperature, residence time). Monitor intermediates in real-time via inline IR spectroscopy. For stereochemical preservation, employ chiral auxiliaries or asymmetric catalysis, validated by chiral HPLC .
Data Analysis and Troubleshooting
Q. How should researchers address batch-to-batch variability in spectral data (e.g., NMR, MS)?
- Methodological Answer : Standardize sample preparation (e.g., deuterated solvent purity, concentration). Use internal standards (e.g., TMS for NMR) and cross-validate with orthogonal techniques (e.g., X-ray crystallography if crystals are obtainable). For MS, calibrate with reference compounds of similar mass (e.g., 5-phenyl-penta-2,4-dienoic acid) .
Q. What methods validate the compound’s stability under physiological conditions for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
